molecular formula C11H14N2O2 B1282190 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one CAS No. 69132-30-5

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B1282190
CAS RN: 69132-30-5
M. Wt: 206.24 g/mol
InChI Key: UYVSSZOWTACRLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methyl 4-aminopyrrole-2-carboxylates is described using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is also reported, highlighting the versatility of primary amines in the synthesis process . These methods emphasize the importance of catalysis and the use of readily available starting materials in the efficient synthesis of pyrrolidinone derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of a pyrazolo-pyridine derivative was determined from single crystal X-ray diffraction data, revealing the coplanarity of the pyrazole, pyridine, and pyran rings . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic distribution within the molecules.

Chemical Reactions Analysis

The kinetics and mechanism of the transformation reaction of a related compound, S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide, into a thiazolidin-4-one derivative have been studied, showing the influence of general base, general acid, and hydroxide-ion catalyses . This indicates that the pyrrolidinone derivatives can undergo complex transformation reactions, which are influenced by the pH and the nature of the catalytic species involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the isostructural nature of two pyrimidine derivatives and their ability to form hydrogen-bonded sheets is discussed, which is relevant to the understanding of intermolecular interactions and crystal packing . Additionally, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones and their activity as monoamine oxidase B inactivators suggest that the functional groups attached to the pyrrolidinone core can significantly affect the biological activity of these compounds .

Scientific Research Applications

  • Pharmacological Profiles

    • Field : Pharmacology.
    • Application : 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has been studied for its pharmacological profiles, particularly as an active form of novel 5-HT2A receptor antagonists.
    • Methods : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these studies were not provided in the source.
  • Synthesis of Azo Dyes and Dithiocarbamate

    • Field : Organic Chemistry .
    • Application : The compounds synthesized via Schiff bases reduction route, which include 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Methods : The compounds are synthesized via Schiff bases reduction route .
    • Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • Drug Discovery

    • Field : Medicinal Chemistry .
    • Application : The pyrrolidine ring, which is present in “1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described .
  • Anticancer Activity

    • Field : Oncology .
    • Application : 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer and CNS cancer .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound exhibited growth inhibition of 55% against lung cancer and 67% against CNS cancer .
  • Synthesis of Azo Dyes and Dithiocarbamate

    • Field : Organic Chemistry .
    • Application : The compounds synthesized via Schiff bases reduction route, which include 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Methods : The compounds are synthesized via Schiff bases reduction route .
    • Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
  • Pharmaceutical Effects of Phenoxy Acetamide Derivatives

    • Field : Medicinal Chemistry .
    • Application : Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group . These derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these studies were not provided in the source .

Safety And Hazards

The safety information for “1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVSSZOWTACRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516779
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one

CAS RN

69132-30-5
Record name 1-(4-Amino-2-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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